REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.C(I)[I:19]>CC#N>[I:19][C:2]1[S:3][C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(I)I
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under high vacuum
|
Type
|
WASH
|
Details
|
by eluting with light petroleum/ethyl acetate (9:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |